8Z,10E-Dodecadienyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

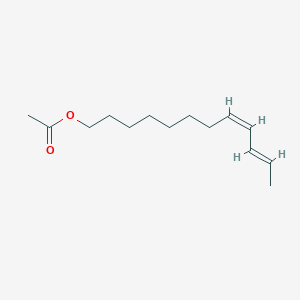

8Z,10E-Dodecadienyl acetate: is an organic compound with the molecular formula C14H24O2 . It is a type of carboxylic ester and is known for its role in the field of chemical ecology, particularly as a component of insect pheromones . This compound is characterized by its two double bonds in the 8th and 10th positions, with the configuration being Z (cis) and E (trans) respectively .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8Z,10E-Dodecadienyl acetate typically involves the use of general methods applicable to Z,Z-1,3-dienes. One such method includes the reaction of appropriate alkenes under controlled conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

化学反应分析

Types of Reactions: 8Z,10E-Dodecadienyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of saturated compounds by hydrogenating the double bonds.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include peracids and oxygen in the presence of catalysts.

Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.

Substitution: Nucleophiles such as amines or alcohols in the presence of bases or acids.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated dodecane derivatives.

Substitution: Various esters and ethers depending on the nucleophile used.

科学研究应用

Pheromone-Based Pest Management

One of the primary applications of 8Z,10E-Dodecadienyl acetate is in the development of pheromone traps for monitoring and controlling pest populations. This compound mimics the natural pheromones produced by female insects to attract males, disrupting mating patterns and thereby reducing pest populations.

- Case Study: Filbertworm Control

The U.S. Environmental Protection Agency has registered products containing this compound for use against the filbertworm (Cydia latiferreana), a significant pest in pomegranates and tree nut crops. The product Isomate® FBW Ring utilizes this compound to disrupt mating cycles effectively, resulting in lower pest populations without harming beneficial insects or the environment .

Synergistic Effects with Other Compounds

Research has shown that this compound can be combined with other synthetic compounds to enhance its effectiveness as a pheromone trap. For instance, studies demonstrated that mixtures of this compound with other related compounds significantly increased the capture rates of Leguminivora glycinivorella males in traps .

Ecological Impact

The use of this compound in pest management strategies has been shown to have minimal adverse effects on non-target organisms and the environment. The low toxicity profile of this compound makes it an attractive option for sustainable agricultural practices.

- Environmental Safety Assessment

The EPA's assessment indicates that when used according to label instructions, products containing this compound do not pose significant risks to human health or ecological systems. This is particularly important for maintaining biodiversity while managing agricultural pests .

Synthesis and Field Evaluation

The synthesis of this compound has been extensively studied to ensure high yields and specific stereochemistry. Various synthetic routes have been developed, including coupling reactions that yield significant amounts of the desired compound with high purity levels . Field evaluations have confirmed its effectiveness as a sex attractant under natural conditions.

作用机制

The mechanism of action of 8Z,10E-Dodecadienyl acetate primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion . The pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction mechanisms .

相似化合物的比较

- (8Z,10Z)-8,10-Dodecadienyl acetate

- (E,E)-8,10-Dodecadienyl acetate

- (E,Z)-8,10-Dodecadienyl acetate

Comparison: 8Z,10E-Dodecadienyl acetate is unique due to its specific Z and E configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological systems, making it particularly valuable in the study of stereochemistry and pheromone activity .

生物活性

8Z,10E-Dodecadienyl acetate, also known as (Z,E)-8,10-dodecadienyl acetate, is a compound of significant interest in the field of entomology and biopesticide development. This compound serves primarily as a sex pheromone for various species of moths, particularly within the Tortricidae family. Its biological activity is crucial for understanding pest management strategies and developing environmentally friendly agricultural practices.

Chemical Structure and Properties

This compound is characterized by its unique diene structure, which contributes to its biological activity. The molecular formula is C12H22O2, and its structural representation is as follows:

This structure allows it to mimic natural pheromones produced by female moths, facilitating male attraction during mating seasons.

Pheromone Functionality

The primary biological role of this compound is its function as a sex pheromone . It has been identified as a major component in the pheromone blend of several moth species, including Cydia latiferreana, the filbertworm, and Cydia toreuta, the eastern pine seedworm. In these species, the compound plays a critical role in attracting males to females for mating purposes .

Attraction Studies

Field studies have demonstrated that this compound effectively attracts male moths when used in traps. For instance, in trials with Leguminivora glycinivorella, various mixtures of this compound with other pheromone components showed increased capture rates compared to single compounds. The effectiveness varied with dosage and the presence of synergistic compounds .

| Compound | Capture Rate (%) | Dosage (ng) |

|---|---|---|

| This compound | 75 | 30 |

| E-10-dodecenyl acetate | 40 | 30 |

| Mixture (8Z,10E + E-10) | 90 | 30 |

This table illustrates the enhanced attractiveness when combining this compound with other compounds.

Case Study 1: Filbertworm Management

In a study aimed at managing Cydia latiferreana populations in hazelnut orchards, researchers utilized traps baited with this compound. The results indicated a significant reduction in male captures when this pheromone was deployed, disrupting mating cycles effectively. This biopesticide approach reduced the need for chemical insecticides and demonstrated the potential for sustainable pest management practices .

Case Study 2: Eastern Pine Seedworm

Research conducted on Cydia toreuta revealed that the deployment of traps containing this compound led to a marked decrease in infestation levels in pine forests. The study highlighted how this synthetic pheromone could be used to monitor and control pest populations without adversely affecting non-target species or the environment .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. It is classified under Toxicity Category IV , indicating low toxicity to mammals upon acute exposure. The compound exhibits minimal irritation potential on skin and eyes, making it suitable for use in agricultural settings .

属性

IUPAC Name |

[(8Z,10E)-dodeca-8,10-dienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDSWPSEFZZOZ-ICWBMWKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCCCCCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CCCCCCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。